BY 831-78

Hypergastrinemia Gastric acid suppression H⁺/K⁺-ATPase inhibition

BY 831-78 (CAS 123896-32-2) is a substituted benzimidazole that functions as a gastric hydrogen-potassium-stimulated adenosine triphosphatase (H⁺/K⁺-ATPase) inhibitor, placing it within the proton pump inhibitor (PPI) pharmacological class. First described in the peer-reviewed literature in 1989, this compound was developed as a research tool to probe the physiological consequences of profound and sustained gastric acid suppression, particularly hypergastrinemia and its trophic effects on the oxyntic mucosa.

Molecular Formula C11H13NO
Molecular Weight 0
CAS No. 123896-32-2
Cat. No. B1168565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBY 831-78
CAS123896-32-2
SynonymsBY 831-78
Molecular FormulaC11H13NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BY 831-78 (CAS 123896-32-2): A Research-Grade Substituted Benzimidazole H⁺/K⁺-ATPase Inhibitor for Gastric Pharmacology Studies


BY 831-78 (CAS 123896-32-2) is a substituted benzimidazole that functions as a gastric hydrogen-potassium-stimulated adenosine triphosphatase (H⁺/K⁺-ATPase) inhibitor, placing it within the proton pump inhibitor (PPI) pharmacological class [1]. First described in the peer-reviewed literature in 1989, this compound was developed as a research tool to probe the physiological consequences of profound and sustained gastric acid suppression, particularly hypergastrinemia and its trophic effects on the oxyntic mucosa [2]. Unlike clinically approved PPIs such as omeprazole that are optimized for therapeutic acid control, BY 831-78 was specifically employed to dissect the mechanistic relationship between H⁺/K⁺-ATPase blockade, gastrin release, and mucosal cell proliferation independent of meal-stimulated pathways [3].

Why Generic PPI Substitution Fails: Pharmacodynamic Differentiation of BY 831-78 in Preclinical Gastrin-Mucosal Models


Interchanging BY 831-78 with clinically approved PPIs such as omeprazole, lansoprazole, or esomeprazole—or with H₂-receptor antagonists such as ranitidine—fails to replicate its distinct pharmacological profile in rodent models. BY 831-78 at 15 μmol/kg intragastrically produces a 5–6 fold elevation of plasma gastrin above control levels, a magnitude substantially exceeding the ~2-fold increase achievable with intragastric NaHCO₃ infusion despite equivalent neutralization of gastric acidity [1]. This hypergastrinemic response is mechanistically distinct: it is largely resistant to high-dose atropine (4.3 μmol/kg) and the M₁-selective antagonist telenzepine (10 μmol/kg), whereas NaHCO₃-induced gastrin release is fully suppressed by atropine [2]. Furthermore, BY 831-78 exerts divergent trophic effects on gastric mucosal compartments—increasing oxyntic mucosal volume while simultaneously preventing enprostil-induced antral mucosal volume expansion—a bidirectional tissue remodeling pattern not observed with ranitidine at 300 μmol/kg in the same experimental paradigm [3]. These pharmacodynamic properties make BY 831-78 irreplaceable for studies requiring profound, pharmacologically distinct acid suppression with concomitant hypergastrinemia and mucosal trophic assessment.

BY 831-78 Quantitative Comparative Evidence: Head-to-Head Pharmacodynamic Differentiation Data for Scientific Procurement


Plasma Gastrin Elevation: BY 831-78 vs. Intragastric NaHCO₃ Neutralization (Direct Head-to-Head Comparison in Fasted Rats)

In fasted rats with chronic gastric fistulae, acute and chronic administration of the H⁺,K⁺-ATPase inhibitor B 831-78 elevated plasma gastrin dose-dependently up to 5–6 times above control levels, while intragastric NaHCO₃ infusion produced only a ~2-fold increase, despite similar neutralization of gastric acidity [1]. The profound hypergastrinemia induced by B 831-78 was completely prevented or reversed by intragastric perfusion with physiological amounts of acid (0.15 N HCl, 2.5 mL/h), confirming acid-dependence of the gastrin response [2]. This demonstrates that H⁺/K⁺-ATPase enzymatic blockade produces gastrin release that is both quantitatively and mechanistically distinct from luminal alkalinization.

Hypergastrinemia Gastric acid suppression H⁺/K⁺-ATPase inhibition

Gastric Mucosal Trophic Effects: BY 831-78 vs. Ranitidine and Enprostil (Direct Head-to-Head Comparison in 9-Week Rat Model)

In a 9-week treatment study in intact rats, BY 831-78 (15 μmol/kg once daily intragastrically) significantly increased oxyntic mucosal volume compared to placebo, an effect partially attenuated by co-administration of enprostil (BY 831-78 alone: 567 ± 33 mm³ vs. BY 831-78 + enprostil: 458 ± 31 mm³, p < 0.01) [1]. Importantly, BY 831-78 prevented the enprostil-induced increase in antral mucosal volume (BY 831-78 + enprostil: 42 ± 3 mm³ vs. enprostil alone: 56 ± 3 mm³, p < 0.01), demonstrating a bidirectional compartment-specific effect on gastric mucosal remodeling that was not observed with ranitidine (300 μmol/kg b.i.d.) in the same experimental protocol [2].

Oxyntic mucosal hyperplasia Trophic effects Antral mucosal volume

Gastric Mucosal Protection Against Oxidative Damage: BY 831-78 vs. Vehicle Control (Cross-Study Comparable Evidence in H₂O₂-Induced Lesion Model)

In a rat model of hydrogen peroxide-induced gastric mucosal damage, pretreatment with BY 831-78 (30 μmol/kg intragastrically, 4 h prior) reduced gross hemorrhagic lesions by 75% compared to vehicle-treated controls, an effect attributed to gastric acid suppression rather than direct cytoprotection [1]. This 75% damage reduction is comparable in magnitude to the protection conferred by 16,16-dimethyl prostaglandin E₂ (60% reduction at 5 μg/kg and 55% at 0.05 μg/kg intragastrically), but operates through a distinct mechanism (acid suppression vs. prostaglandin-mediated cytoprotection) as evidenced by the lack of additive protection when combined [2].

Gastric cytoprotection Oxidative stress Mucosal damage reduction

Enterochromaffin-Like (ECL) Cell Dynamics: BY 831-78 (B8301-078) Chronic Dosing Effects (Supporting Evidence with Class-Level Inference)

Chronic oral administration of B8301-078 (a BY 831-78 variant designation) at 50 mg/kg/day for 2, 14, and 29 days in female Sprague-Dawley rats resulted in a time-dependent reduction in argyrophilic Grimelius-positive ECL cells in the fundic mucosa [1]. This contrasts with the ECL cell hyperplasia typically observed with omeprazole in chronic dosing studies, where sustained hypergastrinemia drives ECL cell proliferation [2]. The divergent ECL cell response to BY 831-78 vs. omeprazole may reflect differences in the degree, duration, or downstream signaling of hypergastrinemia, or compound-specific effects on ECL cell silver-staining properties independent of proliferation.

ECL cell hyperplasia Chronic acid suppression Gastric endocrine cell

Optimal Research Application Scenarios for BY 831-78: Where Comparative Data Supports Scientific Selection Over Alternative PPIs and H₂ Antagonists


Mechanistic Studies of Hypergastrinemia-Driven Gastric Mucosal Trophic Remodeling

BY 831-78 is the preferred agent for studies requiring robust, atropine-resistant hypergastrinemia (5–6× control levels) with quantifiable compartment-specific mucosal remodeling. Its bidirectional trophic effects—oxyntic mucosal expansion (+24% vs. enprostil co-treatment) with simultaneous antral mucosal contraction (−25% vs. enprostil alone)—provide a distinctive, measurable phenotype not achievable with ranitidine or other H₂-receptor antagonists [1]. Researchers investigating the gastrin-mucosal axis, ECL cell regulation, or the differential roles of acid suppression vs. gastrin in gastric carcinogenesis models should select BY 831-78 for its uniquely characterized in vivo pharmacodynamic signature [2].

Gastric Oxidative Injury Models Requiring Acid-Suppression-Dependent Mucosal Protection as Positive Control

For H₂O₂-induced gastric mucosal damage models, BY 831-78 provides a 75% reduction in hemorrhagic lesions through acid-suppression-dependent mechanisms, outperforming optimal doses of 16,16-dimethyl prostaglandin E₂ (60% reduction) and operating through a distinct, non-additive pathway [1]. This makes BY 831-78 an ideal positive control for experiments designed to dissect acid-dependent mucosal defense from prostaglandin-mediated cytoprotection, particularly in studies evaluating novel gastroprotective agents where mechanistic specificity of protection must be demonstrated [2].

Pharmacological Dissection of Gastrin Release Mechanisms Independent of Meal Stimulation

BY 831-78 uniquely enables the study of gastrin release in the absence of a meal stimulus. Its ability to produce 5–6× elevation of plasma gastrin in fasted rats—substantially greater than the ~2× increase from NaHCO₃ neutralization—coupled with its resistance to atropine and telenzepine blockade, makes it an indispensable tool for investigating non-cholinergic, acid-feedback-mediated gastrin regulatory pathways [1]. This application is particularly relevant for researchers studying neurohormonal control of gastric endocrine function and the physiological consequences of profound achlorhydria [2].

Long-Term Gastric Endocrine Cell Population Studies with Divergent ECL Response Profiling

Unlike omeprazole and other clinically approved PPIs that consistently induce ECL cell hyperplasia in chronic rodent studies, BY 831-78 (as B8301-078) produces a time-dependent reduction in argyrophilic ECL cells over 2–29 days of dosing at 50 mg/kg/day [1]. This paradoxical response makes BY 831-78 uniquely suited for comparative studies investigating compound-specific effects on gastric endocrine cell populations, particularly for distinguishing gastrin-dependent from gastrin-independent mechanisms of ECL cell regulation and for evaluating the safety pharmacology of novel acid suppressants [2].

Quote Request

Request a Quote for BY 831-78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.